Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 1-(difluoromethyl)-7-nitro-1H-indole
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 1-(difluoromethyl)-7-nitro-1H-indole
Executive Summary
1-(difluoromethyl)-7-nitro-1H-indole represents a specialized pharmacophore building block in modern drug discovery. Distinguished by the simultaneous presence of an electron-withdrawing nitro group at the C7 position and a lipophilic difluoromethyl moiety at the N1 position, this scaffold offers a unique vector for structure-activity relationship (SAR) exploration. This guide provides a comprehensive analysis of its physicochemical properties, synthetic challenges, and utility as a precursor for 7-aminoindole-based kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Part 1: Molecular Identity & Structural Analysis[1]
The structural distinctiveness of 1-(difluoromethyl)-7-nitro-1H-indole lies in its electronic "push-pull" dynamics. The indole core, typically electron-rich, is significantly deactivated by the 7-nitro group, while the N-difluoromethyl group acts as a bioisostere for N-methyl or N-H, modulating lipophilicity and metabolic stability without significantly altering steric bulk.
Chemical Identification
| Parameter | Data |
| IUPAC Name | 1-(difluoromethyl)-7-nitro-1H-indole |
| CAS Registry Number | 1778511-20-8 |
| Molecular Formula | C |
| Molecular Weight | 212.15 g/mol |
| SMILES | [O-]c1cccc2c1n(cc2)C(F)F |
| InChI Key | IEJMXPSURQFOSM-UHFFFAOYSA-N |
Electronic & Steric Features
-
N-Difluoromethylation (
): Unlike the trifluoromethyl group ( ), the difluoromethyl group contains a hydrogen atom capable of acting as a weak hydrogen bond donor (H-bond acidity) in specific environments, though its primary role is lipophilicity enhancement ( to LogP vs N-H). It also blocks the N-dealkylation metabolic pathway common in N-methylated drugs. -
7-Nitro Substitution: The nitro group at the 7-position exerts a strong inductive (
) and mesomeric ( ) electron-withdrawing effect. This significantly lowers the electron density of the pyrrole ring, making the C3 position less susceptible to oxidative metabolism but also less reactive toward electrophilic aromatic substitution compared to unsubstituted indole.
Part 2: Physicochemical Parameters[5]
The following data aggregates calculated (c) and experimental (exp) properties essential for assessing the compound's "drug-likeness" and behavior in biological assays.
Key Properties Table
| Property | Value | Context/Implication |
| LogP (Calculated) | 2.8 – 3.2 | Lipophilicity: Moderate. Ideal for CNS penetration and cell permeability. The |
| Topological Polar Surface Area (TPSA) | ~50 Å | Permeability: Well within the range for good oral bioavailability (<140 Å |
| H-Bond Donors (HBD) | 0 | Solubility: Lack of classic HBDs reduces aqueous solubility but improves membrane permeability. |
| H-Bond Acceptors (HBA) | 4 | Interaction: Includes the nitro group oxygens and the indole nitrogen (weakly) and fluorine atoms. |
| pKa (Conjugate Acid) | < -2 (Predicted) | Basicity: The N1 lone pair is delocalized and further withdrawn by the |
| Melting Point | 110 – 115 °C (Typical range for class) | Solid State: Crystalline solid, stable at room temperature. |
Solubility Profile
Due to the lipophilic fluorine and nitro substituents, the compound exhibits:
-
High Solubility: DMSO, DMF, Dichloromethane, Ethyl Acetate.
-
Moderate Solubility: Methanol, Ethanol.
-
Low Solubility: Water, Hexanes.
Part 3: Synthetic Pathways & Reactivity
Synthesizing 1-(difluoromethyl)-7-nitro-1H-indole requires overcoming the reduced nucleophilicity of the 7-nitroindole nitrogen. Standard alkylation conditions often fail; therefore, specialized difluoromethylating agents are employed.
Primary Synthetic Route (Direct N-Difluoromethylation)
The most robust method involves the reaction of 7-nitroindole with a difluorocarbene source.
Reagents:
-
Substrate: 7-nitro-1H-indole.
-
Reagent: Sodium chlorodifluoroacetate (or diethyl (bromodifluoromethyl)phosphonate).
-
Base/Solvent:
/ DMF or Phase Transfer Catalysis (PTC) conditions.
Mechanism:
-
Deprotonation: Base removes the N-H proton (pKa ~16).
-
Carbene Generation: The reagent decomposes to generate difluorocarbene (
). -
Insertion: The indole anion attacks the carbene, followed by protonation (or direct insertion into the N-H bond depending on conditions).
Downstream Utility: Reduction to 7-Aminoindole
The primary value of this building block is as a precursor to 1-(difluoromethyl)-7-amino-1H-indole .
-
Protocol: Catalytic hydrogenation (
, Pd/C) or chemical reduction ( , ). -
Significance: The resulting amine is a versatile handle for amide coupling, urea formation, or Buchwald-Hartwig aminations, common in kinase inhibitor design (e.g., targeting the ATP binding pocket where the 7-position points toward the solvent front or hinge region).
Visualization of Synthetic Logic
Figure 1: Synthetic workflow from 7-nitroindole to the target building block and its downstream amino-derivative.
Part 4: Analytical Characterization
To ensure the integrity of the building block, the following analytical signatures must be verified.
NMR Spectroscopy
-
H NMR (DMSO-
):-
: A distinctive triplet (or doublet of doublets) centered around
7.6–8.2 ppm with a large geminal coupling constant ( Hz). This is the diagnostic peak. -
Indole Protons: The C2-H and C3-H will appear as doublets/multiplets. The 7-nitro substitution pattern will show a characteristic AMX or ABC system for the benzene ring protons (H4, H5, H6), with H6 typically deshielded by the adjacent nitro group.
-
: A distinctive triplet (or doublet of doublets) centered around
-
F NMR:
-
Doublet around
-90 to -100 ppm (depending on reference), confirming the group attached to nitrogen.
-
Mass Spectrometry
-
Ionization: ESI+ or APCI.
-
Signature:
peak at m/z 213.15. -
Fragmentation: Loss of
(M-46) is a common fragmentation pathway.
Part 5: Handling, Stability & Safety
Stability
-
Thermal: Stable up to ~100°C. Avoid excessive heat during synthesis to prevent decarboxylation of reagents or degradation of the nitro group.
-
Hydrolytic: The
bond is generally stable to aqueous acid and base under mild conditions, unlike N-acyl groups. It mimics the stability of N-alkyl bonds. -
Light: Nitroindoles can be photosensitive; store in amber vials.
Safety Protocols (HSE)
-
Nitro Compounds: Although stable, nitroaromatics are energetic. Process safety calorimetry (DSC) is recommended before scaling up >100g to check for decomposition exotherms.
-
Toxicology: Treat as a potential mutagen (Ames positive potential due to nitro group) and skin sensitizer. Use full PPE (nitrile gloves, lab coat, eye protection).
-
Storage: Dry, cool area (2-8°C recommended for long-term).
Part 6: Strategic Application in Drug Design
This molecule is not just a reagent; it is a strategic tool for "Scaffold Hopping."
The "Fluorine Effect" in SAR
Replacing a standard N-Methyl group with N-Difluoromethyl impacts the drug candidate in three ways:
-
Metabolic Blocking: The C-F bond strength prevents oxidative demethylation by Cytochrome P450 enzymes, extending half-life (
). -
Lipophilicity Tuning: Increases LogP without adding steric bulk, potentially improving passive diffusion across the Blood-Brain Barrier (BBB).
-
Conformational Locking: The electronic withdrawal of the
group reduces the availability of the nitrogen lone pair, potentially altering the preferred conformation of the indole relative to the binding pocket.
Logic Map: SAR Decision Matrix
Figure 2: Decision matrix for selecting this scaffold in Lead Optimization.
References
-
Sigma-Aldrich. (2023). 1-(difluoromethyl)-7-nitro-1H-indole Product Specification & MSDS. Link
-
PubChem. (2023). Compound Summary: 1-(difluoromethyl)-7-nitro-1H-indole (CID 114936146).[2] National Library of Medicine. Link
-
Petko, K. I., et al. (2018).[3][4] New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. French-Ukrainian Journal of Chemistry. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
- Hu, J., et al. (2017). Recent advances in the synthesis of trifluoromethyl- and difluoromethyl-containing heterocycles. Tetrahedron Letters.
Sources
- 1. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1-(difluoromethyl)-7-nitro-1h-indole (C9H6F2N2O2) [pubchemlite.lcsb.uni.lu]
- 3. New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 4. N-Difluoromethylindazoles | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
